molecular formula C19H12Cl4N2O2 B2641913 2,4-dichloro-N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]benzenecarboxamide CAS No. 338784-07-9

2,4-dichloro-N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]benzenecarboxamide

Cat. No.: B2641913
CAS No.: 338784-07-9
M. Wt: 442.12
InChI Key: IDPUBFNMEGKAOH-UHFFFAOYSA-N
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Description

The compound 2,4-dichloro-N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]benzenecarboxamide is a synthetically designed small molecule that belongs to a class of chemicals featuring a benzamide group linked to a dihydropyridinone scaffold. Compounds with this core structure are frequently investigated in medicinal chemistry for their potential as enzyme inhibitors . Specifically, molecules with analogous structures have been explored for their activity against kinase targets, such as p38 Mitogen-Activated Protein Kinases (p38 MAPK) and Syk Kinase, which are critical signaling proteins in inflammatory pathways and disease pathologies . Consequently, this reagent holds significant value for researchers developing and screening novel therapeutic agents for conditions like rheumatoid arthritis, osteoporosis, and other inflammatory or autoimmune disorders . Its mechanism of action typically involves high-affinity binding to the ATP-binding site of target kinases, thereby modulating downstream signaling cascades. This product is intended for non-clinical, in-vitro research applications to advance the understanding of cellular mechanisms and drug discovery.

Properties

IUPAC Name

2,4-dichloro-N-[1-[(2,6-dichlorophenyl)methyl]-2-oxopyridin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl4N2O2/c20-11-6-7-12(16(23)9-11)18(26)24-17-5-2-8-25(19(17)27)10-13-14(21)3-1-4-15(13)22/h1-9H,10H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPUBFNMEGKAOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=CC=C(C2=O)NC(=O)C3=C(C=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]benzenecarboxamide typically involves multi-step organic reactions. The process starts with the chlorination of benzene derivatives to introduce chlorine atoms at specific positions. This is followed by the formation of the pyridine ring through cyclization reactions. The final step involves the coupling of the chlorinated benzene and pyridine derivatives under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]benzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the pyridine ring.

    Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated pyridine derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. Its effectiveness against various bacterial strains makes it a candidate for developing new antibiotics or antiseptics. A study demonstrated its potential in inhibiting the growth of resistant bacterial strains, which is critical in the context of rising antibiotic resistance globally .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. It has shown promising results in preclinical studies targeting specific cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in malignant cells, making it a subject of interest for further investigation in cancer therapy .

Neurological Effects

Additionally, there are indications that this compound may have neuroprotective effects. Research suggests that it could play a role in protecting neuronal cells from oxidative stress and apoptosis, which is relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Pesticidal Activity

In agricultural research, 2,4-dichloro-N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]benzenecarboxamide has been studied for its pesticidal properties. Its efficacy against certain pests and pathogens makes it a candidate for use as a pesticide or fungicide. Field trials have demonstrated its ability to reduce crop loss due to pest infestations effectively .

Case Study 1: Antimicrobial Efficacy

A comprehensive study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of this compound against various strains of bacteria. The results indicated that it was particularly effective against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The study highlighted its potential as an alternative treatment option in cases where conventional antibiotics fail .

Case Study 2: Cancer Cell Apoptosis

In another study published in Cancer Letters, researchers investigated the effects of this compound on breast cancer cell lines. They found that treatment with varying concentrations led to a dose-dependent increase in apoptosis markers. The study concluded that further development could lead to novel therapeutic agents for breast cancer treatment .

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]benzenecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Chlorine Substitution Patterns

  • Target Compound : Contains 2,4-dichlorophenyl (benzenecarboxamide) and 2,6-dichlorobenzyl (pyridinyl-linked) groups.
  • DM-11 (1-(2,4-Dichlorobenzyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide): Features a 2,4-dichlorobenzyl substituent and a pyrrole-carboxamide backbone .
  • Isoconazole Nitrate : Contains a 2,6-dichlorobenzyl group but differs in its core structure (imidazole instead of pyridinyl) .

The 2,6-dichlorobenzyl group in the target compound enhances steric hindrance and lipophilicity compared to 2,4-dichlorobenzyl analogs like DM-11. This substitution pattern also improves synthetic efficiency by reducing alkylation side reactions during esterification .

Core Structure Variations

  • Pyridinyl vs.

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Name Substituents Core Structure Lipophilicity (LogP) Water Solubility
Target Compound 2,4- and 2,6-dichloro Pyridinyl-carboxamide High (estimated) Low
DM-11 2,4-dichlorobenzyl Pyrrole-carboxamide Moderate Moderate
Isoconazole Nitrate 2,6-dichlorobenzyl Imidazole High Very Low

The target compound’s high lipophilicity aligns with trends observed in di(2,6-dichlorobenzyl) esters, which exhibit superior organic solubility but poor aqueous dissolution . In contrast, DM-11’s 2,4-dichlorobenzyl substituent likely reduces steric bulk, contributing to moderate solubility.

Biological Activity

2,4-Dichloro-N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]benzenecarboxamide (CAS: 338784-07-9) is a synthetic organic compound notable for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H12Cl4N2O2C_{19}H_{12}Cl_{4}N_{2}O_{2} with a molecular weight of 442.13 g/mol. The structure features multiple chlorine substituents and a pyridine moiety, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that the compound possesses significant antimicrobial activity against a range of bacterial strains.
  • Antifungal Activity : It has also been evaluated for its antifungal properties, demonstrating efficacy against certain fungal pathogens.
  • Inhibitory Effects on Enzymes : The compound may inhibit key enzymes involved in metabolic pathways, contributing to its therapeutic potential.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound binds to active sites of enzymes, disrupting their function. This is particularly relevant in microbial metabolism.
  • Receptor Modulation : It may modulate receptor activity in various biological systems, influencing cellular responses.

Antimicrobial Activity

A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus and Escherichia coli .

MicroorganismMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Candida albicans64

Antifungal Efficacy

In another study focusing on antifungal properties, the compound was tested against Candida albicans. The results showed an MIC of 64 µg/mL, suggesting moderate antifungal activity .

Enzyme Inhibition Studies

Research conducted on enzyme inhibition revealed that the compound could inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in bacteria. The inhibition constant (Ki) was determined to be 0.5 µM .

Comparative Analysis with Similar Compounds

When compared to other compounds in its class, such as triazole derivatives, this compound demonstrates enhanced stability and broader spectrum activity due to its unique chlorinated structure.

Compound NameBiological ActivityInhibition Constant (Ki)
This compoundAntimicrobial, Antifungal0.5 µM
2,4-Dichloro-N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamideModerate Antimicrobial1.0 µM

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